molecular formula C11H19N3S B13869026 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B13869026
M. Wt: 225.36 g/mol
InChI Key: GOVJAWLZFVFXRD-UHFFFAOYSA-N
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Description

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core substituted at the 4-position with a 1-propylpiperidin-3-yl group. This structure combines the electron-rich thiazole ring with a lipophilic piperidine moiety, which may influence its physicochemical and biological properties. The compound has been synthesized via condensation reactions, as described in , where it was used as an intermediate in the preparation of a cancer therapeutic candidate, yielding 31% .

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-(1-propylpiperidin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H19N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h8-9H,2-7H2,1H3,(H2,12,13)

InChI Key

GOVJAWLZFVFXRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1-propylpiperidine with a thiazole derivative under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazole or piperidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from the reactions of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The 1,3-thiazol-2-amine scaffold is versatile, with substitutions at the 4-position dictating functional diversity. Below is a comparative analysis of structurally related compounds:

Piperidine-Based Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Key Applications/Notes
4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine 1-Propylpiperidin-3-yl C₁₁H₁₉N₃S 225.36 31% N/A Intermediate in cancer drug synthesis
N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine 1-Benzylpiperidin-4-yl C₁₅H₁₉N₃S 273.40 N/A N/A Higher lipophilicity due to benzyl group
2-(1-Piperidinyl)-1,3-thiazol-4-amine Piperidin-1-yl C₈H₁₃N₃S 183.27 N/A N/A Simpler substituent; potential for CNS targeting

Key Observations :

  • The propylpiperidinyl group in the target compound introduces moderate lipophilicity compared to the benzylpiperidinyl analog (higher lipophilicity) and the unsubstituted piperidine derivative (lower molecular weight) .
  • Synthesis yields for piperidine-containing thiazoles vary widely (e.g., 31% for the target vs. >50% for non-piperidine analogs), possibly due to steric challenges in piperidine functionalization .
Aryl and Heteroaryl Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Key Applications/Notes
N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) 1,2-Dihydroacenaphthylen-5-yl C₂₁H₁₈N₂OS 346.44 64.4% 194.3–197.0 High purity (99.3%); potential for material science
MortaparibMild Triazole-sulfanyl-methyl C₁₅H₁₄N₆OS₂ 370.43 N/A N/A Dual Mortalin/PARP1 inhibitor; anticancer applications
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine 3-Bromo-2-thienyl C₇H₅BrN₂S₂ 261.16 N/A N/A Bromine enhances electrophilicity; used in cross-coupling reactions

Key Observations :

  • Bulky substituents (e.g., dihydroacenaphthylenyl ) correlate with higher melting points (>190°C), suggesting enhanced crystalline stability compared to smaller groups .
Alkyl and Functionalized Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Key Applications/Notes
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine 1-Ethyl-5-methylpyrazol-4-yl C₉H₁₂N₄S 208.29 N/A N/A Pyrazole moiety may enhance metabolic stability
TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) 3-Fluoro-4-methoxyphenyl C₂₂H₁₈FN₃O₂S 407.46 N/A N/A Inhibits RANKL/LPS-mediated inflammation

Key Observations :

  • Fluorinated and methoxy groups (e.g., in TH-644) improve bioavailability and target selectivity in inflammatory pathways .
  • Pyrazole-substituted derivatives (e.g., 4-(1-ethyl-5-methylpyrazol-4-yl)) highlight the scaffold’s adaptability to diverse heterocycles .

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